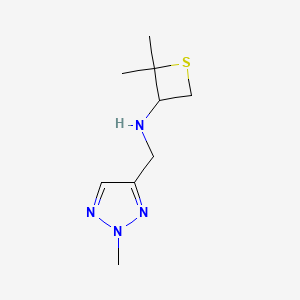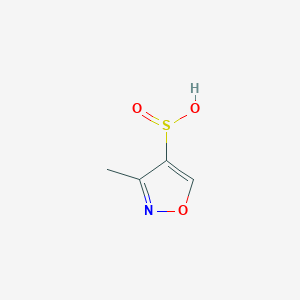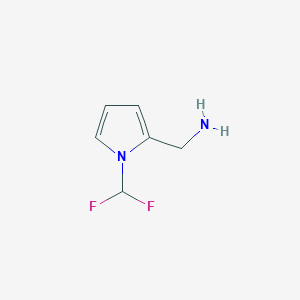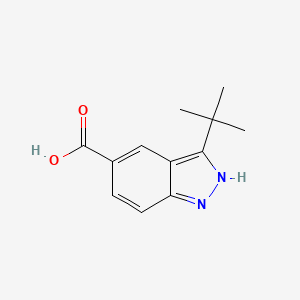
2,2-Dimethyl-N-((2-methyl-2H-1,2,3-triazol-4-yl)methyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-N-((2-methyl-2H-1,2,3-triazol-4-yl)methyl)thietan-3-amine is a heterocyclic compound that contains a thietane ring, a triazole ring, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-((2-methyl-2H-1,2,3-triazol-4-yl)methyl)thietan-3-amine typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a halogenated alkane and a thiol.
Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This involves reacting an alkyne with an azide in the presence of a copper catalyst.
Attachment of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thietane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the amine group, potentially leading to the formation of dihydrotriazoles or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles and secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-N-((2-methyl-2H-1,2,3-triazol-4-yl)methyl)thietan-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-N-((2-methyl-2H-1,2,3-triazol-4-yl)methyl)thietan-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the thietane ring can provide steric bulk and electronic effects. The amine group can act as a nucleophile or base, facilitating various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Similar in having a heterocyclic ring and an amine group.
1,2,3-Triazole Derivatives: Share the triazole ring structure and exhibit similar reactivity and applications.
Thietane Derivatives: Compounds containing the thietane ring, which can undergo similar chemical reactions.
Uniqueness
2,2-Dimethyl-N-((2-methyl-2H-1,2,3-triazol-4-yl)methyl)thietan-3-amine is unique due to the combination of the thietane and triazole rings in a single molecule. This structural feature imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H16N4S |
|---|---|
Peso molecular |
212.32 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-[(2-methyltriazol-4-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H16N4S/c1-9(2)8(6-14-9)10-4-7-5-11-13(3)12-7/h5,8,10H,4,6H2,1-3H3 |
Clave InChI |
KNIMFYLASXYUQU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CS1)NCC2=NN(N=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2,3-Dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963184.png)




![(1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B12963218.png)





